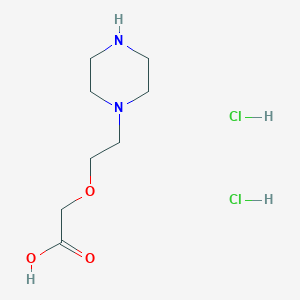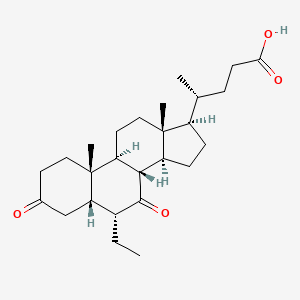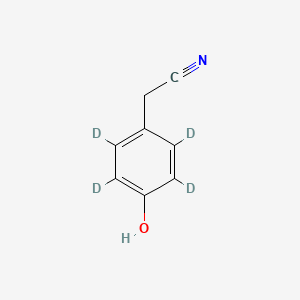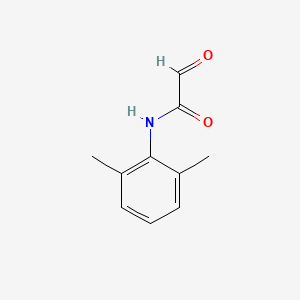
Scopine Methiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scopine Methiodide is a chemical compound derived from scopine, a tropane alkaloid. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference material in research and analytical studies due to its well-defined chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scopine Methiodide can be synthesized through the reaction of scopine with methyl iodide. The reaction typically involves the use of an organic solvent such as ether. The methiodide, which separates as an oil, crystallizes upon scratching and is then collected and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Scopine Methiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methiodide group.
Hydrolysis: This compound can be hydrolyzed to yield scopine and methyl iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields scopine and methanol.
Hydrolysis: Yields scopine and methyl iodide.
Wissenschaftliche Forschungsanwendungen
Scopine Methiodide has a wide range of applications in scientific research:
Wirkmechanismus
Scopine Methiodide exerts its effects by interacting with specific molecular targets. The compound is known to bind to muscarinic acetylcholine receptors, which are involved in various physiological processes. By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Scopolamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Hyoscyamine: A tropane alkaloid with comparable chemical properties but distinct biological effects.
Uniqueness
This compound is unique due to its specific binding affinity to muscarinic receptors and its distinct chemical structure, which allows for targeted interactions in various research applications .
Eigenschaften
Molekularformel |
C9H16INO2 |
|---|---|
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide |
InChI |
InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
InChI-Schlüssel |
NIJNFKHGROEYNH-QGKDKGSHSA-M |
Isomerische SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-] |
Kanonische SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)




![3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride](/img/structure/B13431835.png)

![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)


